

# Application Notes and Protocols for the Characterization of Pigment Orange 62

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PIGMENT ORANGE 62

Cat. No.: B1584295

[Get Quote](#)

Version: 1.0

## Introduction

**Pigment Orange 62** (C.I. 11775; CAS No. 52846-56-7) is a high-performance benzimidazolone monoazo organic pigment known for its bright yellowish-orange shade, excellent lightfastness, and weather resistance.<sup>[1]</sup> Its chemical formula is C<sub>17</sub>H<sub>14</sub>N<sub>6</sub>O<sub>5</sub>, and its IUPAC name is 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide.<sup>[2]</sup> This pigment finds wide application in demanding environments such as automotive coatings, industrial paints, high-quality printing inks, and for the coloration of plastics.<sup>[1][3]</sup>

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of **Pigment Orange 62**. The information is intended for researchers, scientists, and professionals in the fields of materials science, analytical chemistry, and drug development who require a robust understanding of this pigment's properties.

## Physicochemical Properties

A summary of the key physicochemical properties of **Pigment Orange 62** is presented in the table below. This data has been compiled from various technical datasheets and scientific literature.

Property	Value	References
Chemical Formula	C17H14N6O5	[2]
Molecular Weight	382.33 g/mol	[2]
CAS Number	52846-56-7	[2]
C.I. Name	Pigment Orange 62	
C.I. Number	11775	
Appearance	Bright orange powder	[2]
Density	1.49 - 1.58 g/cm <sup>3</sup>	
Oil Absorption	40 - 60 g/100g	
Heat Stability	250 °C	[4]
Light Fastness (Full Shade)	7-8 (on an 8-point scale)	
Weather Fastness	Excellent	

## Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of **Pigment Orange 62**. The following sections detail the experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

### Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for determining the absorption properties of **Pigment Orange 62** in the ultraviolet and visible regions of the electromagnetic spectrum. The position of the absorption maximum ( $\lambda_{\text{max}}$ ) is characteristic of the pigment's chromophore.

Experimental Protocol:

- Sample Preparation:
  - Accurately weigh approximately 5 mg of **Pigment Orange 62**.

- Dissolve the pigment in 100 mL of a suitable solvent (e.g., N,N-Dimethylformamide or chloroform) in a volumetric flask. Ensure complete dissolution, which may be aided by sonication.
- Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.5 and 1.5 AU.
- Instrumentation:
  - Use a double-beam UV-Vis spectrophotometer.
  - Set the wavelength range from 200 nm to 800 nm.
  - Use the pure solvent as a reference in the reference cuvette.
- Data Acquisition:
  - Record the absorbance spectrum of the prepared pigment solution.
  - Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). For orange pigments, characteristic absorption bands are expected in the 400-500 nm range.<sup>[5]</sup>

#### Expected Results:

While a specific spectrum for **Pigment Orange 62** is not readily available in the searched literature, orange pigments typically exhibit strong absorption in the blue-green region of the visible spectrum. For a closely related benzimidazolone orange pigment, absorption maxima have been observed around 450-480 nm. The resulting spectrum provides a fingerprint for the pigment's color and can be used for quantitative analysis based on the Beer-Lambert law.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the **Pigment Orange 62** molecule, thereby confirming its chemical structure.

#### Experimental Protocol:

- Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the dry **Pigment Orange 62** powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil. This is a rapid and non-destructive method.
- KBr Pellet: Alternatively, mix approximately 1-2 mg of the pigment with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation:
  - Use an FTIR spectrometer equipped with either an ATR accessory or a sample holder for pellets.
  - Set the spectral range from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
  - Collect at least 16 scans and average them to improve the signal-to-noise ratio.
  - Record a background spectrum of the empty ATR crystal or the pure KBr pellet before analyzing the sample.
- Data Acquisition:
  - Acquire the infrared spectrum of the **Pigment Orange 62** sample.
  - Process the spectrum to correct for background and baseline drift.
  - Identify and label the characteristic absorption bands.

#### Expected Results:

The IRUG (Infrared and Raman Users Group) spectral database indicates the availability of an infrared spectrum for **Pigment Orange 62** (IOD00238), though the spectrum itself was not directly accessible in the search.<sup>[6]</sup> Based on the known structure of **Pigment Orange 62**, the following characteristic absorption bands are expected:

Wavenumber Range (cm <sup>-1</sup> )	Assignment
3400 - 3200	N-H stretching vibrations of the benzimidazolone and amide groups
3100 - 3000	Aromatic C-H stretching
~1700	C=O stretching of the benzimidazolone ring
~1670	C=O stretching of the amide group
~1600, ~1480	Aromatic C=C stretching
~1520, ~1340	Asymmetric and symmetric N=O stretching of the nitro group
~1450	-N=N- azo stretching

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of **Pigment Orange 62** and to study its fragmentation pattern, which can provide further structural confirmation.

### Experimental Protocol:

- Sample Preparation:
  - Dissolve a small amount of **Pigment Orange 62** in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL.
  - The sample may require filtration to remove any insoluble particles.
- Instrumentation:
  - A mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source is suitable. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.
  - For fragmentation studies, a tandem mass spectrometer (MS/MS) is required.

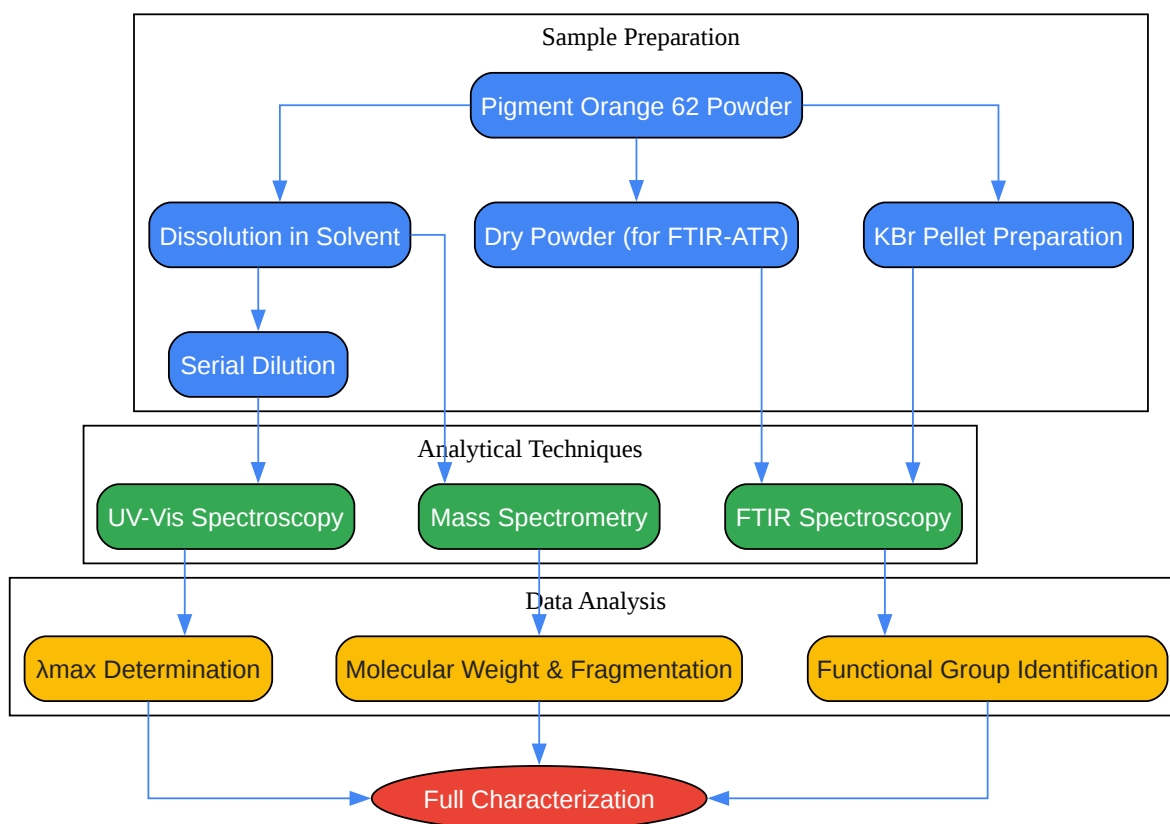
- Data Acquisition:
  - Full Scan MS: Acquire a full scan mass spectrum in positive or negative ion mode to identify the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ). The expected exact mass of **Pigment Orange 62** ( $C_{17}H_{14}N_6O_5$ ) is 382.1026 g/mol .
  - Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). Record the resulting product ion spectrum.

#### Expected Results:

The full scan mass spectrum should show a prominent peak corresponding to the protonated molecule  $[M+H]^+$  at  $m/z$  383.1104 or the deprotonated molecule  $[M-H]^-$  at  $m/z$  381.0947. The fragmentation pattern in the MS/MS spectrum will be characteristic of the benzimidazolone azo structure. Expected fragmentation pathways may include cleavage of the amide bond, the azo bond, and losses of small neutral molecules like CO and NO<sub>2</sub>.

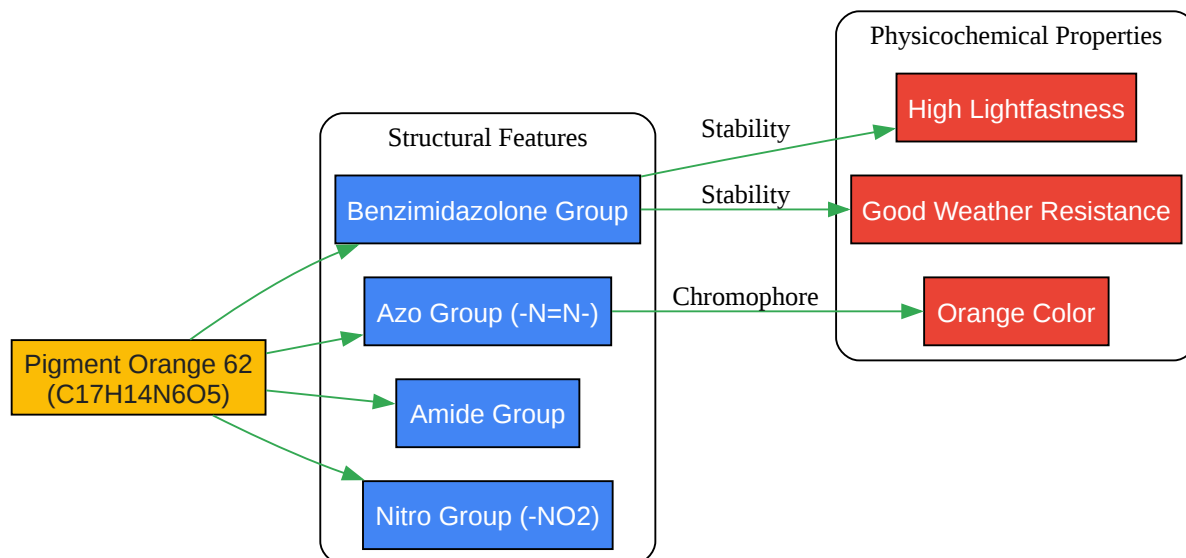
## Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for the characterization of **Pigment Orange 62**.



[Click to download full resolution via product page](#)

Caption: Overall workflow for the analytical characterization of **Pigment Orange 62**.



[Click to download full resolution via product page](#)

Caption: Relationship between the chemical structure and properties of **Pigment Orange 62**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. China Pigment Orange 62 / CAS 52846-56-7 factory and manufacturers | Precise Color [precisechem.com]
- 2. Pigment Orange 62 | C17H14N6O5 | CID 103697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dataintelo.com [dataintelo.com]
- 4. ulprospector.com [ulprospector.com]
- 5. researchgate.net [researchgate.net]



- 6. [irug.org](https://www.irug.org) [[irug.org](https://www.irug.org)]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of Pigment Orange 62]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584295#analytical-techniques-for-pigment-orange-62-characterization>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)